molecular formula C9H8BrF3 B1598758 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene CAS No. 94022-95-4

1-(2-Bromoethyl)-2-(trifluoromethyl)benzene

Cat. No. B1598758
CAS RN: 94022-95-4
M. Wt: 253.06 g/mol
InChI Key: QECZMYGJNDGESU-UHFFFAOYSA-N
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Description

“1-(2-Bromoethyl)-2-(trifluoromethyl)benzene” is a chemical compound with the empirical formula C9H8BrF3 . It is also known as “3-(Trifluoromethyl)phenethyl bromide” and has a molecular weight of 253.06 .


Molecular Structure Analysis

The molecular structure of “1-(2-Bromoethyl)-2-(trifluoromethyl)benzene” consists of a benzene ring substituted with a bromoethyl group and a trifluoromethyl group . The presence of these groups can significantly influence the chemical behavior of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “1-(2-Bromoethyl)-2-(trifluoromethyl)benzene” are not available, compounds with bromoethyl and trifluoromethyl groups typically undergo reactions that involve the formation or breaking of carbon-bromine and carbon-fluorine bonds .


Physical And Chemical Properties Analysis

“1-(2-Bromoethyl)-2-(trifluoromethyl)benzene” is a liquid at room temperature with a density of 1.495 g/mL at 25 °C . It has a refractive index of 1.486 and boils at 92-94 °C under 12 mmHg .

Scientific Research Applications

Organometallic Synthesis

1-(2-Bromoethyl)-2-(trifluoromethyl)benzene is a versatile starting material in organometallic synthesis. Porwisiak and Schlosser (1996) utilized 1-Bromo-3,5-bis(trifluoromethyl)benzene, a similar compound, to prepare a variety of synthetically useful reactions via organometallic intermediates like phenylmagnesium, -lithium, and -copper (Porwisiak & Schlosser, 1996).

Electrophilic Substitution

The compound also plays a role in electrophilic substitution reactions. Mongin, Desponds, and Schlosser (1996) demonstrated that bromo(trifluoromethyl)benzenes, like 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene, can undergo deprotonation adjacent to the bromine substituent, leading to various regioselective reactions (Mongin, Desponds, & Schlosser, 1996).

Formation of Ethynylferrocene Compounds

In the synthesis of ethynylferrocene compounds, 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene can be used as a precursor. Fink et al. (1997) synthesized new compounds like 1,3-dibromo-5-(ferrocenylethynyl)benzene through palladium-catalyzed cross-coupling reactions (Fink et al., 1997).

Aryne Route to Naphthalenes

Schlosser and Castagnetti (2001) explored the use of compounds like 1-bromo-2-(trifluoromethoxy)benzene, similar in structure to 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene, to generate arynes, which were then used to synthesize naphthalenes (Schlosser & Castagnetti, 2001).

Gas-Phase Elimination Kinetics

Chuchani and Martín (1990) studied the gas-phase elimination kinetics of similar compounds, like (2-bromoethyl)benzene, which could provide insights into the behavior of 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene under similar conditions (Chuchani & Martín, 1990).

Trifluoromethylation Reactions

The compound's potential in trifluoromethylation reactions, which is a crucial step in various organic syntheses, was demonstrated by studies like those of Cottet and Schlosser (2002), who worked on trifluoromethyl substitution in different organic compounds (Cottet & Schlosser, 2002).

Halogenation and Substitution Reactions

Reus et al. (2012) utilized 1,2-bis(trimethylsilyl)benzenes, structurally related to 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene, in various halogenation and substitution reactions, demonstrating the compound's versatility in organic synthesis (Reus et al., 2012).

Bromine Atom-Transfer Radical Addition

Yorimitsu, Shinokubo, Matsubara, Oshima, Omoto, and Fujimoto (2001) explored bromine atom-transfer radical addition reactions, which could potentially involve 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene as a starting material or intermediate (Yorimitsu et al., 2001).

Selective Lithiation

The compound's utility in selective lithiation was demonstrated by Schlosser, Porwisiak, and Mongin (1998) in their work on 1,2,4-Tris(trifluoromethyl)benzene, highlighting the role of compounds with trifluoromethyl groups in such reactions (Schlosser, Porwisiak, & Mongin, 1998).

Synthesis of Benzene Derivatives

Joshi, Suresh, and Adimurthy (2013) utilized KHSO4 for the conversion of benzylic alcohols into benzene derivatives, indicating a possible application pathway for similar brominated compounds (Joshi, Suresh, & Adimurthy, 2013).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause skin and eye irritation. Precautionary measures include avoiding inhalation or skin contact, and using personal protective equipment such as gloves and eye protection .

Future Directions

The future directions for “1-(2-Bromoethyl)-2-(trifluoromethyl)benzene” could involve its use in the synthesis of more complex molecules. Its bromoethyl and trifluoromethyl groups make it a potentially useful building block in organic synthesis .

properties

IUPAC Name

1-(2-bromoethyl)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c10-6-5-7-3-1-2-4-8(7)9(11,12)13/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECZMYGJNDGESU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40240286
Record name 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene
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Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)-2-(trifluoromethyl)benzene

CAS RN

94022-95-4
Record name 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene
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Record name 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene
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Record name 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene
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Record name 1-(2-bromoethyl)-2-(trifluoromethyl)benzene
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Record name 1-(2-BROMOETHYL)-2-(TRIFLUOROMETHYL)BENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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